molecular formula C12H17BO5 B572720 [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid CAS No. 1309981-67-6

[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid

Cat. No.: B572720
CAS No.: 1309981-67-6
M. Wt: 252.073
InChI Key: CTIOQISLJFDJQX-UHFFFAOYSA-N
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Description

[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with tert-butoxycarbonyl and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves continuous flow processes that allow for better control over reaction conditions and improved yields. The use of microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Substitution: Trifluoroacetic acid (TFA), methanol.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Amines.

Biological Activity

[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and a tert-butoxycarbonyl (Boc) protecting group. The biological activity of boronic acids, particularly their role as enzyme inhibitors and in drug development, makes them significant in various therapeutic areas.

  • Molecular Formula : C12H15BNO4
  • Molecular Weight : 233.06 g/mol
  • CAS Number : 1309981-67-6

Boronic acids typically act by forming reversible covalent bonds with diols in biological molecules, particularly targeting enzymes such as proteases and kinases. The interaction of this compound with specific biomolecules can modulate various biological pathways, leading to therapeutic effects.

Anticancer Activity

Research indicates that boronic acid derivatives exhibit significant anticancer properties. For instance, studies have shown that certain boronic acids can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In particular, derivatives similar to this compound have been evaluated for their efficacy against various cancer types:

  • In vitro Studies : Compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and lung cancer cell lines (A549) .
  • Mechanism : These compounds often target specific signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell viability and increased apoptosis.

Antimicrobial Activity

Boronic acids have also been studied for their antimicrobial properties. Some derivatives have shown activity against multidrug-resistant strains of bacteria:

  • Staphylococcus aureus : Studies reported MIC values ranging from 4–8 μg/mL for certain boronic acid derivatives against MRSA strains .
  • Mycobacterium spp. : Compounds similar to this compound exhibited promising activity against Mycobacterium abscessus and Mycobacterium smegmatis.

Case Studies

StudyCompoundTargetActivityReference
1Boronic Acid Derivative AMDA-MB-231IC50 = 0.126 μM
2Boronic Acid Derivative BMRSAMIC = 4–8 μg/mL
3Boronic Acid Derivative CMycobacterium abscessusMIC = 0.5–1.0 μg/mL

Pharmacokinetics and Toxicity

The pharmacokinetic profile of boronic acids is crucial for their therapeutic application. Preliminary studies on related compounds indicate moderate absorption and metabolism, with some exhibiting favorable safety profiles at high doses in animal models:

  • Toxicity Studies : In vivo studies have shown acceptable toxicity levels at doses up to 800 mg/kg in Sprague-Dawley rats, indicating a potential safety margin for therapeutic use .

Properties

IUPAC Name

[5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO5/c1-12(2,3)18-11(14)9-6-5-8(17-4)7-10(9)13(15)16/h5-7,15-16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIOQISLJFDJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672827
Record name [2-(tert-Butoxycarbonyl)-5-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309981-67-6
Record name [2-(tert-Butoxycarbonyl)-5-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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